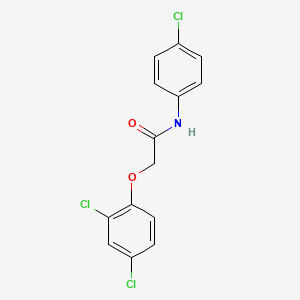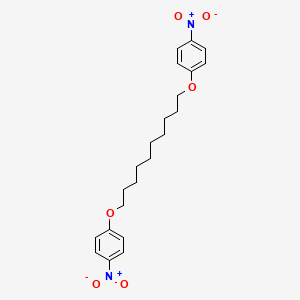![molecular formula C14H14N2O4S B15076203 Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- CAS No. 149007-23-8](/img/structure/B15076203.png)
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group attached to an azo linkage, which is further connected to a hydroxy-dimethylphenyl group. The compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- typically involves the diazotization of 4-amino-3,5-dimethylphenol followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dyeing processes where the compound binds to substrates through hydrogen bonding and van der Waals forces. The hydroxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to various substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-: Similar in structure but lacks the azo linkage.
Benzenesulfonic acid, 4-[(4-hydroxyphenyl)azo]-: Similar but without the dimethyl groups on the phenyl ring.
Uniqueness
Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]- is unique due to the presence of both the azo linkage and the hydroxy-dimethylphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various applications.
Propriétés
Numéro CAS |
149007-23-8 |
|---|---|
Formule moléculaire |
C14H14N2O4S |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
4-[(4-hydroxy-3,5-dimethylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-7-12(8-10(2)14(9)17)16-15-11-3-5-13(6-4-11)21(18,19)20/h3-8,17H,1-2H3,(H,18,19,20) |
Clé InChI |
WCVSLRCQCSEPED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


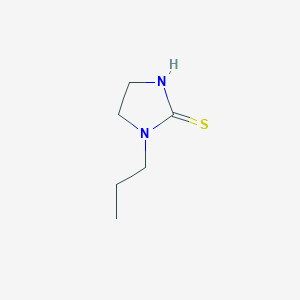
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)

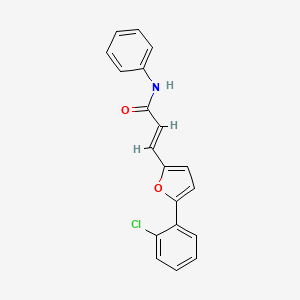

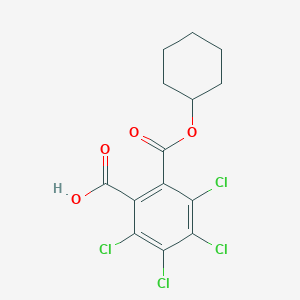
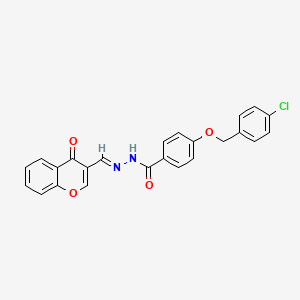
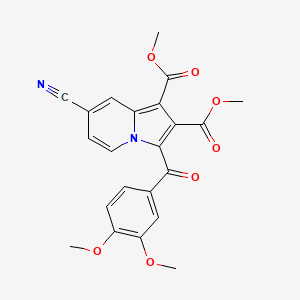
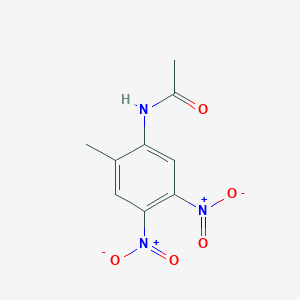
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)

